molecular formula C26H20Cl2N2O4 B6026255 N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-3-methoxy-2-naphthamide

N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-3-methoxy-2-naphthamide

Katalognummer B6026255
Molekulargewicht: 495.3 g/mol
InChI-Schlüssel: HPGMPIGXWHOLJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-3-methoxy-2-naphthamide, also known as TAK-659, is a novel and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in B-cell receptor signaling, which plays a crucial role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is being evaluated in clinical trials as a potential treatment for various types of B-cell malignancies.

Wirkmechanismus

N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-3-methoxy-2-naphthamide binds to the active site of BTK and inhibits its kinase activity, leading to inhibition of downstream signaling pathways involved in B-cell receptor signaling. This results in decreased survival and proliferation of malignant B-cells, and induction of apoptosis.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit BTK phosphorylation and downstream signaling pathways, leading to decreased survival and proliferation of malignant B-cells. This compound has also been shown to induce apoptosis of malignant B-cells, while sparing normal B-cells. In addition, this compound has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-3-methoxy-2-naphthamide is its potent and selective inhibition of BTK, which makes it a promising therapeutic agent for B-cell malignancies. However, one limitation is its potential for off-target effects, as BTK is also involved in other signaling pathways outside of B-cell receptor signaling. Therefore, careful evaluation of the potential off-target effects of this compound is necessary.

Zukünftige Richtungen

1. Evaluation of N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-3-methoxy-2-naphthamide in combination with other targeted therapies in clinical trials for B-cell malignancies.
2. Investigation of the potential off-target effects of this compound in preclinical models.
3. Development of this compound analogs with improved pharmacokinetic properties and selectivity for BTK.
4. Evaluation of this compound in other B-cell malignancies, such as Waldenstrom macroglobulinemia and multiple myeloma.
5. Investigation of the potential use of this compound as a prophylactic agent for B-cell malignancies in high-risk populations.

Synthesemethoden

The synthesis of N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-3-methoxy-2-naphthamide involves several steps, starting from commercially available starting materials. The key step involves the coupling of 5-chloro-2-methoxyaniline with 4-chlorobenzoyl chloride to form the intermediate 5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyaniline. This intermediate is then coupled with 3-methoxy-2-naphthoic acid chloride to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-3-methoxy-2-naphthamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent and selective inhibition of BTK, leading to inhibition of B-cell receptor signaling and subsequent apoptosis of malignant B-cells. This compound has also shown synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models.

Eigenschaften

IUPAC Name

N-[5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl]-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20Cl2N2O4/c1-33-23-12-17-6-4-3-5-16(17)11-19(23)26(32)30-22-13-20(28)21(14-24(22)34-2)29-25(31)15-7-9-18(27)10-8-15/h3-14H,1-2H3,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGMPIGXWHOLJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=C(C(=C3)Cl)NC(=O)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.